molecular formula C11H16O2S B8788029 Methyl 5-(tert-butyl)-3-methylthiophene-2-carboxylate

Methyl 5-(tert-butyl)-3-methylthiophene-2-carboxylate

Cat. No. B8788029
M. Wt: 212.31 g/mol
InChI Key: ZIOOXJFZMBQVJJ-UHFFFAOYSA-N
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Patent
US08975260B2

Procedure details

AlCl3 (15.60 g, 117 mMol) was suspended in CH2Cl2 (18 mL) and the mixture was cooled to −78° C. A solution of 12.28 g (78 mMol) of 101a in CH2Cl2 (9 mL) was added dropwise over 5 min. The mixture was stirred for 5 min. A solution of 8.9 mL (82 mMol) 2-chloro-2-methylpropane in CH2Cl2 (9 mL) was then added over 45 min, and the resulting mixture was stirred at −78° C. for 1 h. The reaction mixture was gradually warmed to room temperature and stirred for 24 h. The reaction mixture was then poured onto ice and extracted with CH2Cl2. The organic layer was dried with Na2SO4, and concentrated to an oil, which was purified on silica eluting with a gradient of CH2Cl2 in Hexane (0 to 10%) to afford 9.94 g (60%) of 101b.
Name
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
12.28 g
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
8.9 mL
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Four
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][C:6]1[CH:10]=[CH:9][S:8][C:7]=1[C:11]([O:13][CH3:14])=[O:12].Cl[C:16]([CH3:19])([CH3:18])[CH3:17]>C(Cl)Cl>[C:16]([C:9]1[S:8][C:7]([C:11]([O:13][CH3:14])=[O:12])=[C:6]([CH3:5])[CH:10]=1)([CH3:19])([CH3:18])[CH3:17] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
12.28 g
Type
reactant
Smiles
CC1=C(SC=C1)C(=O)OC
Name
Quantity
9 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
8.9 mL
Type
reactant
Smiles
ClC(C)(C)C
Name
Quantity
9 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
18 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was gradually warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 24 h
Duration
24 h
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil, which
CUSTOM
Type
CUSTOM
Details
was purified on silica eluting with a gradient of CH2Cl2 in Hexane (0 to 10%)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(S1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.94 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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